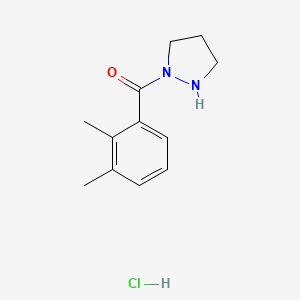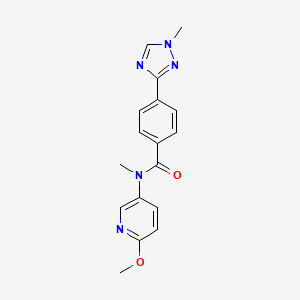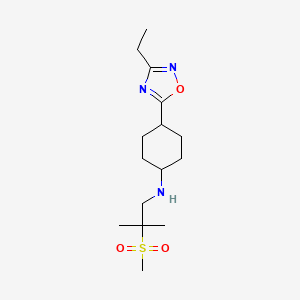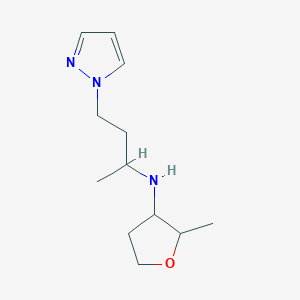![molecular formula C14H20N4O2S B7643679 N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide](/img/structure/B7643679.png)
N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide, also known as PBA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. PBA is a small molecule that has shown promising results in the treatment of various diseases, including diabetes, cystic fibrosis, and cancer.
Mechanism of Action
The mechanism of action of N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide involves the inhibition of various enzymes and modulation of ion channels and transporters. This compound has been shown to inhibit the activity of carbonic anhydrases, which are involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. Additionally, this compound has been shown to modulate the activity of ion channels and transporters, which are involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. This compound has been shown to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic agent for the treatment of diabetes. This compound has also been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR), which is defective in patients with cystic fibrosis. Additionally, this compound has been shown to have anti-cancer properties, making it a potential therapeutic agent for the treatment of various cancers.
Advantages and Limitations for Lab Experiments
N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide has several advantages for lab experiments, including its small size, high solubility, and low toxicity. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations for lab experiments, including its limited stability in aqueous solutions and its potential for non-specific binding to proteins.
Future Directions
There are several future directions for the research on N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrases and histone deacetylases. Another potential direction is the investigation of the role of this compound in the regulation of ion channels and transporters. Additionally, the potential therapeutic applications of this compound in the treatment of various diseases, including diabetes, cystic fibrosis, and cancer, warrant further investigation.
Synthesis Methods
The synthesis of N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide involves several steps, including the reaction of 4-(4-pyrazol-1-ylbutan-2-ylamino)phenol with methanesulfonyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain this compound as a white solid. The synthesis method of this compound has been optimized over the years, and several modifications have been made to improve the yield and purity of the final product.
Scientific Research Applications
N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to inhibit the activity of certain enzymes, including carbonic anhydrases and histone deacetylases, which are involved in various disease processes. This compound has also been shown to modulate the activity of ion channels and transporters, which play a crucial role in the regulation of cellular processes.
properties
IUPAC Name |
N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-12(8-11-18-10-3-9-15-18)16-13-4-6-14(7-5-13)17-21(2,19)20/h3-7,9-10,12,16-17H,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOWZPZICIDCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC=N1)NC2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea](/img/structure/B7643604.png)



![(3-Methylimidazo[4,5-b]pyridin-6-yl)-(2-propan-2-ylazepan-1-yl)methanone](/img/structure/B7643645.png)
![N-cyclohexyl-2-[[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]acetamide](/img/structure/B7643648.png)
![N-[2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethylamino]-4-methoxyphenyl]acetamide](/img/structure/B7643661.png)

![4-[[2-(Hydroxymethyl)-6-methylpiperidin-1-yl]methyl]-3-methoxybenzonitrile](/img/structure/B7643684.png)
![1-[(1-Methoxycyclobutyl)methyl]-3-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]urea](/img/structure/B7643687.png)
![3-[[5-(hydroxymethyl)furan-2-yl]methylamino]-N-methyl-N-phenylbenzamide](/img/structure/B7643692.png)
![3-[(2-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)methyl]benzonitrile](/img/structure/B7643696.png)
![N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7643704.png)